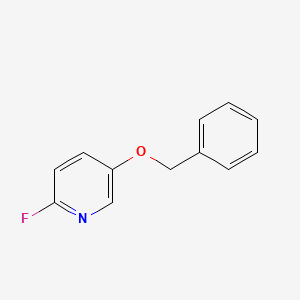

5-(Benzyloxy)-2-fluoropyridine

Descripción general

Descripción

Benzyloxy compounds are often used in organic synthesis due to their stability and the ease with which the benzyloxy group can be removed . The “5-(Benzyloxy)-2-fluoropyridine” compound would likely have similar properties, with a benzyloxy group attached to the 5-position of a pyridine ring, and a fluorine atom attached to the 2-position.

Synthesis Analysis

While specific synthesis methods for “5-(Benzyloxy)-2-fluoropyridine” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol . In the case of “5-(Benzyloxy)-2-fluoropyridine”, the alcohol would be 2-fluoropyridine .Molecular Structure Analysis

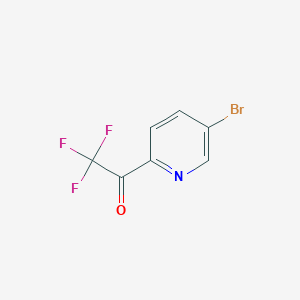

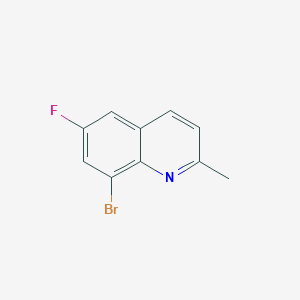

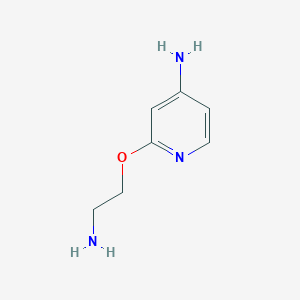

The molecular structure of “5-(Benzyloxy)-2-fluoropyridine” would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to the 5-position of this ring would be a benzyloxy group, which consists of a benzene ring attached to an oxygen atom . At the 2-position of the pyridine ring, there would be a fluorine atom .Chemical Reactions Analysis

Benzyloxy compounds are known to undergo a variety of reactions. For example, they can participate in oxidation and reduction reactions . They can also act as reactants in regio- and stereoselective alkenylation reactions .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “5-(Benzyloxy)-2-fluoropyridine” are not available, benzyloxy compounds generally have properties such as being soluble in organic solvents and having relatively high boiling points .Aplicaciones Científicas De Investigación

1. Application in Synthesis of Xanthone Glucosides

- Summary of Application: Xanthone glucosides are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera. They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . “5-(Benzyloxy)-2-fluoropyridine” is used in the synthesis of these compounds .

- Methods of Application: The compound 1,3,5,8-tetrahydroxyxanthone was refluxed with AlCl3 in benzene for 4 hours or heated with HI and Ac2O at 140°C. This compound then went through different steps to form three compounds, one of which is 5-benzyloxy-l,3,8-trihydroxyxanthone .

- Results or Outcomes: The synthesis resulted in the formation of 5-benzyloxy-l,3,8-trihydroxyxanthone, among other compounds .

2. Application in Synthesis of Chalcones Derivatives

- Summary of Application: Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. “5-(Benzyloxy)-2-fluoropyridine” is used in the synthesis of these compounds .

- Methods of Application: 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds were synthesized by coupling with aromatic substituted .

- Results or Outcomes: The synthesis resulted in the formation of 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds .

3. Application in Synthesis of Benzyl Ethers and Esters

- Summary of Application: “5-(Benzyloxy)-2-fluoropyridine” is used in the synthesis of benzyl ethers and esters . These compounds have a wide range of applications in chemical synthesis .

- Methods of Application: The compound 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters. The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .

- Results or Outcomes: The synthesis resulted in the formation of benzyl ethers and esters in good to excellent yield .

4. Application in Benzylic Oxidations and Reductions

- Summary of Application: “5-(Benzyloxy)-2-fluoropyridine” is used in benzylic oxidations and reductions . These reactions are important in the synthesis of various organic compounds .

- Methods of Application: The compound is used in the reduction of nitro groups and aryl ketones. The reduction is achieved either by catalytic hydrogenation or with reducing metals in acid .

- Results or Outcomes: The reduction resulted in the formation of amino and alkyl groups .

5. Application in Pd-catalyzed Cross-electrophile Coupling/C–H Alkylation

- Summary of Application: “5-(Benzyloxy)-2-fluoropyridine” is used in Pd-catalyzed cross-electrophile coupling and C–H alkylation reactions . These reactions represent efficient methods for the incorporation of an alkyl group into aromatic rings .

- Methods of Application: The compound is used in a cascade cross-electrophile coupling and C–H alkylation reaction of 2-iodo-alkoxylarenes with alkyl chlorides .

- Results or Outcomes: The reaction provides an innovative and convenient access for the synthesis of alkylated phenol derivatives .

6. Application in Synthesis of Transition Metal Complexes

- Summary of Application: “5-(Benzyloxy)-2-fluoropyridine” is used in the synthesis of transition metal complexes . These complexes have promising biological activity and are the focal point of extensive investigations in coordination .

- Methods of Application: The compound is used in the synthesis of Co(II), Ni(II), Cu(II) and Zn(II) complexes by four Schiff base ligands .

- Results or Outcomes: The synthesis resulted in the formation of Co(II), Ni(II), Cu(II) and Zn(II) complexes .

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGMYDTEQUFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-fluoropyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)